3-Methyl-3,7,11-triazaspiro[5.6]dodecane 3-Methyl-3,7,11-triazaspiro[5.6]dodecane
Brand Name: Vulcanchem
CAS No.: 90703-74-5
VCID: VC15991677
InChI: InChI=1S/C10H21N3/c1-13-7-3-10(4-8-13)9-11-5-2-6-12-10/h11-12H,2-9H2,1H3
SMILES:
Molecular Formula: C10H21N3
Molecular Weight: 183.29 g/mol

3-Methyl-3,7,11-triazaspiro[5.6]dodecane

CAS No.: 90703-74-5

Cat. No.: VC15991677

Molecular Formula: C10H21N3

Molecular Weight: 183.29 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3,7,11-triazaspiro[5.6]dodecane - 90703-74-5

Specification

CAS No. 90703-74-5
Molecular Formula C10H21N3
Molecular Weight 183.29 g/mol
IUPAC Name 3-methyl-3,7,11-triazaspiro[5.6]dodecane
Standard InChI InChI=1S/C10H21N3/c1-13-7-3-10(4-8-13)9-11-5-2-6-12-10/h11-12H,2-9H2,1H3
Standard InChI Key FLJWXSMOOKIBCG-UHFFFAOYSA-N
Canonical SMILES CN1CCC2(CC1)CNCCCN2

Introduction

"3-Methyl-3,7,11-triazaspiro[5.6]dodecane" is a synthetic organic compound belonging to the spirocyclic amines family. Spirocyclic compounds are characterized by their unique structural framework where two rings share a single atom. This compound contains three nitrogen atoms and a methyl group, contributing to its chemical reactivity and potential applications in various fields such as medicinal chemistry and materials science.

Synthesis

The synthesis of spirocyclic amines like "3-Methyl-3,7,11-triazaspiro[5.6]dodecane" often involves cyclization reactions using precursors such as diamines or amino alcohols. These reactions are catalyzed by acids or bases under controlled conditions to ensure the formation of the spirocyclic core without side reactions.

Medicinal Chemistry

Spirocyclic amines are increasingly explored as scaffolds in drug discovery due to their unique three-dimensional structure, which enhances binding specificity to biological targets:

  • Potential Anticancer Activity: The nitrogen-rich spiro framework may interact with DNA or enzymes involved in cancer cell proliferation.

  • Antimicrobial Properties: The basicity of nitrogen atoms can disrupt microbial membranes or inhibit enzyme activity.

Material Science

Spirocyclic compounds like this are also investigated for their role in creating stable polymers or as intermediates in synthesizing functional materials.

Structural Comparison with Analogues

CompoundMolecular FormulaMolecular WeightKey Difference
7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-oneC10H19N3OC_{10}H_{19}N_3O197.28 g/molContains a ketone group at position 12
7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecaneC11H23N3C_{11}H_{23}N_3211.36 g/molAdditional methyl group at position 11

These analogues highlight the structural diversity within the spirocyclic amine family and their potential for functionalization.

Research Gaps and Future Directions

  • Detailed Biological Studies: Specific bioactivity data for "3-Methyl-3,7,11-triazaspiro[5.6]dodecane" is lacking.

  • Synthetic Optimization: Developing more efficient synthetic routes for this compound could enhance its availability for research.

  • Application Exploration: Further studies on its material properties and pharmacological potential are needed.

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